2-溴-7-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

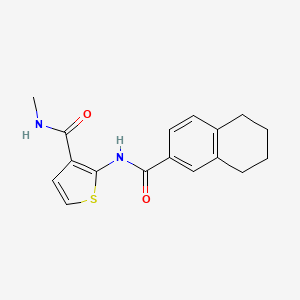

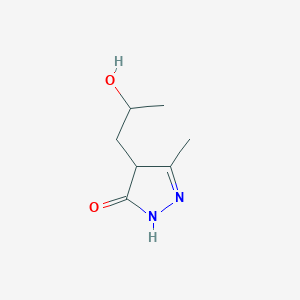

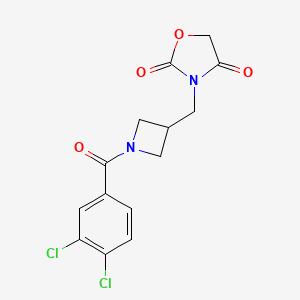

2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.055 .

Synthesis Analysis

Quinoline, the parent compound of BNQ, is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been reported, including classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular structure of BNQ consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . This structure allows BNQ to exhibit chemical reactivity similar to the benzene and pyridine ring system .Chemical Reactions Analysis

Quinoline compounds, like BNQ, exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . They are also known to undergo various other chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .科学研究应用

合成及优化

- PI3K/mTOR抑制剂的合成:2-溴-7-硝基喹啉衍生物是合成PI3K/mTOR抑制剂(一类具有癌症治疗潜力的化合物)的重要中间体。合成过程包括硝化、氯化、烷基化和还原等步骤,从而生成2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈等化合物,它们是喹啉抑制剂的关键中间体(Lei et al., 2015)。

前药系统和生物活性化合物

- 生物还原活化潜在前药系统:由2-溴-7-硝基喹啉合成的2-芳基-5-硝基喹啉已被探索作为潜在的前药系统。这些化合物可以被生物还原活化,这一特性可用于疾病的靶向治疗(Couch et al., 2008)。

光敏保护基团

- 生物学研究中的光敏保护基团:源自2-溴-7-硝基喹啉的溴代羟基喹啉是一种有效的羧酸光敏保护基团。它比其他酯类表现出更高的单光子量子效率,并且对多光子诱导光解敏感,使其适用于体内研究(Fedoryak & Dore, 2002)。

抗癌研究

- 抗癌剂评价:包括6-溴-5-硝基喹啉在内的某些喹啉衍生物对各种癌细胞系表现出显着的抗增殖活性。它们诱导癌细胞凋亡活性的潜力使其成为抗癌药物开发的候选者(Kul Köprülü et al., 2018)。

化学合成和配体开发

- 用于螯合配体的弗里德兰德合成:可以由2-溴-7-硝基喹啉合成的6-溴喹啉衍生物已用于弗里德兰德缩合以产生二齿和三齿配体。这些配体在开发用于各种化学和生物研究的复杂分子结构中得到应用(Hu, Zhang, & Thummel, 2003)。

脑成像和放射性配体

- 血清素转运体的PET成像:与2-溴-7-硝基喹啉相关的溴-76标记的5-溴-6-硝基喹唑啉已被探索作为正电子发射断层扫描(PET)成像血清素转运体的放射性配体。这对于研究抑郁症和情感障碍具有意义(Lundkvist et al., 1999)。

抗菌应用

- 抗菌特性:由与2-溴-7-硝基喹啉相关的化合物合成的8-硝基氟喹诺酮衍生物对革兰氏阳性和革兰氏阴性菌株均表现出显着的抗菌活性。这突出了它们在开发新型抗菌剂方面的潜力(Al-Hiari et al., 2007)。

未来方向

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They hold a vital role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .

作用机制

Target of Action

2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds

Mode of Action

The mechanism of action typically involves interactions with the target molecules, leading to changes in their function .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme, affecting the prostaglandin synthesis pathway .

属性

IUPAC Name |

2-bromo-7-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODGQWSJQJCYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)